molecular formula C16H14F3NO3 B1328340 Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate CAS No. 721948-20-5

Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate

Cat. No.: B1328340
CAS No.: 721948-20-5
M. Wt: 325.28 g/mol
InChI Key: ZZINCNMJRZHIMH-UHFFFAOYSA-N
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Description

Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 2-amino-4-(trifluoromethyl)phenol with a suitable halogenated phenyl compound under basic conditions to form the phenoxy intermediate.

    Esterification: The phenoxy intermediate is then reacted with methyl bromoacetate in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
  • (S)-Fluoxetine

Uniqueness

Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate is unique due to its specific structural features, including the trifluoromethyl group and the phenoxy linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[4-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(9-13(14)20)16(17,18)19/h2-7,9H,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZINCNMJRZHIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of [4-(2-nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester (1.31 g, 3.54 mmol) and 10% Pd/C (377 mg, 0.354 mmol) in 17 mL of methanol was allowed to stir at room temperature under hydrogen atmosphere for 12 h. Upon completion, the mixture was filtered through a short column of celite and the filtrate was concentrated in vacuo to give 920 mg of [4-(2-Amino-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester. 1H NMR (CDCl3): δ 7.24-7.33 (m, 3H), 6.80-7.06 (m, 4H), 4.01 (br s, 2H), 3.71 (s, 3H), 3.61 (s, 2H). LCMS (ESI+) 326 (M+1).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
377 mg
Type
catalyst
Reaction Step One

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